molecular formula C4H8ClNOS B7798597 DL-Homocysteine thiolactone hydrochloride CAS No. 3622-59-1

DL-Homocysteine thiolactone hydrochloride

Cat. No.: B7798597
CAS No.: 3622-59-1
M. Wt: 153.63 g/mol
InChI Key: ZSEGSUBKDDEALH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

DL-Homocysteine thiolactone hydrochloride, also known as 3-Aminodihydrothiophen-2(3H)-one hydrochloride, primarily targets various plasma proteins . It binds to these proteins and induces conformational changes . It is also believed to function as an inhibitor of the enzyme cystathionine β-synthase (CBS), which is responsible for homocysteine synthesis .

Mode of Action

The compound interacts with its targets by binding to them and inducing conformational changes . This interaction slows coagulation and causes more tightly packed fibrin structure formation . It is detrimental to vascular function and may induce oxidative stress .

Biochemical Pathways

This compound is involved in the methionine cycle as an intermediate by hydrolysis of S-adenosylhomocysteine to homocysteine . It is generated from homocysteine as a result of an error-editing reaction, principally, of methionyl-tRNA synthetase .

Pharmacokinetics

It is known to be a solid compound with a molecular weight of 15363 . More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The compound exhibits cardiomodulatory, epileptogenic, and neurotoxic activities . In isolated hearts, it decreases left ventricular systolic blood pressure and cardiac force . In vivo, it induces seizures and is thought to play a role in the development of Alzheimer’s disease .

Action Environment

It is known to be soluble in water , suggesting that its action could be influenced by the hydration state of the environment

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DL-Homocysteine thiolactone hydrochloride typically involves the following steps:

    Starting Material: The process begins with 2-methyl-4-chlorobutyryl chloride as the raw material.

    Intermediate Formation: The intermediate is prepared by distilling the raw material and collecting the distillate.

    Reaction with Iodine and Ammonia: The distillate is then mixed with iodine and ammonia water to carry out the reaction.

    Re-crystallization and Purification: Finally, the reaction product is re-crystallized and purified to obtain this compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The method involves low-cost raw materials, minimal environmental impact, and high yield, making it suitable for mass production .

Chemical Reactions Analysis

Types of Reactions: DL-Homocysteine thiolactone hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form disulfides.

    Reduction: It can be reduced to yield homocysteine.

    Substitution: It can participate in substitution reactions with nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products:

Comparison with Similar Compounds

Uniqueness: DL-Homocysteine thiolactone hydrochloride is unique due to its ability to form N-homocysteinylated proteins, which are implicated in various diseases. Its reactivity and biological significance make it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-aminothiolan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NOS.ClH/c5-3-1-2-7-4(3)6;/h3H,1-2,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSEGSUBKDDEALH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=O)C1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6038-19-3, 3622-59-1
Record name Homocysteine thiolactone hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6038-19-3
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Record name Homocysteine thiolactone hydrochloride, DL-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC22879
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Record name DL-homocysteine thiolactone hydrochloride
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Record name HOMOCYSTEINE THIOLACTONE HYDROCHLORIDE, DL-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the biological effects of DL-Homocysteine thiolactone hydrochloride on plant growth?

A1: this compound exhibits significant root-growth inhibition in various plant species, even at low concentrations (5.0 x 10-5 M). [] This inhibitory effect is stronger than that of dihydro-2(3H)-thiophenone. [] Studies suggest that the free amino group at the C-3 position in DL-Homocysteine thiolactone plays a crucial role in its inhibitory activity. [] Additionally, it has been observed to reduce chlorophyll content in the cotyledons of treated Brassica campestris plants. []

Q2: Can this compound be used as a methionine substitute in ruminant nutrition?

A3: Research suggests that this compound (XIV) demonstrates potential as a methionine substitute in ruminant nutrition. [] In vitro studies with rumen microorganisms show that it exhibits high stability against microbial degradation, particularly when combined with urea. [] Further investigations revealed minimal degradation of XIV in aqueous buffers at both pH 6.8 and 2.3 within a 24-hour period. [] These findings indicate that dietary XIV may resist rumen breakdown, potentially allowing its conversion to methionine in the animal.

Q3: Is this compound attractive to insects?

A5: Field tests indicate that this compound exhibits attractive properties to the olive fly (Dacus oleae). [] This attractiveness is thought to be related to the compound's far infrared absorption bands. [] Interestingly, some compounds, such as menthol and butyl butyrate, displayed anti-attractant properties in these tests. []

Q4: Does the structure of this compound influence its interaction with silver nitrate?

A6: The structure of this compound impacts its amperometric titration with silver nitrate. [] While most mercaptans, including this compound, show theoretical titrations, compounds like cysteine hydrochloride and penicillamine show higher titers (approximately 25% higher). [] This difference is attributed to cysteine's multiple ionized forms and silver ion interactions beyond the -SH group. []

Q5: Can this compound affect poliovirus activity in cell cultures?

A7: Research indicates that the absence of cystine in the maintenance medium significantly delays the cytopathogenic effect of poliovirus strains on monkey kidney cells. [] Interestingly, this compound, along with glutathione, L-cysteine hydrochloride, and DL-cystathionine, can replace cystine but at higher concentrations. [] Notably, the absence of cystine does not affect the adsorption of the poliovirus strain Akron onto monkey kidney cells. [] This research highlights the importance of cystine or its substitutes for normal poliovirus action in vitro.

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